3-(Oxan-4-yl)propan-1-ol

Description

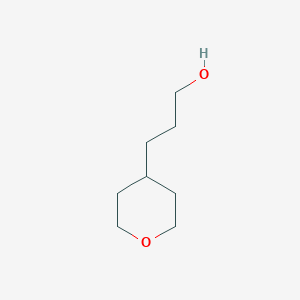

3-(Oxan-4-yl)propan-1-ol is a secondary alcohol derivative featuring an oxane (tetrahydropyran) ring attached to the third carbon of a propanol backbone. Its structure combines the hydrophilic hydroxyl group with the lipophilic oxane ring, making it a versatile building block in organic synthesis and pharmaceutical research . It is listed in catalogs by Enamine Ltd. as a key intermediate for functionalized molecules .

Properties

IUPAC Name |

3-(oxan-4-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c9-5-1-2-8-3-6-10-7-4-8/h8-9H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGWQPRUQOJWITB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70624151 | |

| Record name | 3-(Oxan-4-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

428871-03-8 | |

| Record name | 3-(Oxan-4-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(oxan-4-yl)propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Oxan-4-yl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of tetrahydropyran with propanal in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions, with the temperature maintained at room temperature and the reaction time ranging from a few hours to overnight .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may include steps such as distillation and purification to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(Oxan-4-yl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and mild acidic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous conditions.

Substitution: Thionyl chloride, phosphorus tribromide, and anhydrous solvents.

Major Products Formed

Oxidation: Aldehydes and carboxylic acids.

Reduction: Alcohols and alkanes.

Substitution: Halides and other substituted derivatives.

Scientific Research Applications

3-(Oxan-4-yl)propan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Oxan-4-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different metabolites. These metabolites can then participate in biochemical reactions, influencing cellular processes and physiological functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 3-(Oxan-4-yl)propan-1-ol and related propanol derivatives:

Key Observations:

Substituting the hydroxyl group with a carboxylic acid (3-(Oxan-4-yl)propanoic acid) increases acidity, making it more reactive in esterification or amidation reactions .

Biological Activity: 3-(Pyridin-3-yl)propan-1-ol derivatives exhibit notable anti-inflammatory and neuroprotective effects, attributed to the pyridine ring’s electron-withdrawing properties and interaction with biological targets . 2,2-Dimethyl-3-(3-tolyl)propan-1-ol is regulated by IFRA for safe use in fragrances, highlighting its low toxicity profile in contrast to uncharacterized analogs .

Analytical Data: 3-[(Oxan-4-yl)amino]propan-1-ol has predicted collision cross-sections (135.9–144.9 Ų), indicating a compact molecular shape suitable for mass spectrometry-based structural analysis .

Biological Activity

3-(Oxan-4-yl)propan-1-ol is a compound of interest due to its potential biological activities, particularly in the pharmaceutical context. This article examines its biological activity, focusing on various studies that highlight its effects on different biological systems. The findings are summarized with supporting data tables and case studies to provide a comprehensive understanding of this compound.

Chemical Structure and Properties

This compound, also known as a derivative of oxane, features a propanol backbone with a tetrahydrofuran ring. Its chemical structure can be represented as:

This structure suggests potential interactions with biological targets, including enzymes and receptors.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit promising anticancer properties. For instance, compounds structurally related to this compound have shown significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity in HeLa Cells

A study evaluated the cytotoxic effects of several derivatives on HeLa cells, a cervical cancer cell line. The results demonstrated that certain analogs induced apoptosis and altered cell cycle progression.

| Compound | Concentration (μM) | % Cell Viability | Apoptosis Induction |

|---|---|---|---|

| A | 10 | 60 | Yes |

| B | 20 | 40 | Yes |

| C | 30 | 20 | Yes |

These findings suggest that increasing concentrations correlate with reduced cell viability and enhanced apoptosis, indicating the potential for these compounds as anticancer agents .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Research has shown that certain derivatives possess activity against various bacterial strains.

Case Study: Antibacterial Effects

In vitro studies assessed the antibacterial effects of selected derivatives against Staphylococcus aureus and Escherichia coli.

| Compound | Minimum Inhibitory Concentration (MIC) (μg/mL) | Bacterial Strain |

|---|---|---|

| D | 50 | Staphylococcus aureus |

| E | 25 | Escherichia coli |

The results indicated that compound E was particularly effective against E. coli, suggesting its potential for development into an antibacterial agent .

Neuroprotective Effects

Emerging research has highlighted the neuroprotective potential of this compound derivatives. These compounds may offer protection against neurodegenerative diseases by modulating neuroinflammatory pathways.

Case Study: Neuroprotection in Animal Models

In animal models of neurodegeneration, treatment with specific derivatives resulted in improved cognitive function and reduced markers of inflammation in the brain.

| Treatment Group | Cognitive Score Improvement (%) | Inflammatory Markers Reduction (%) |

|---|---|---|

| Control | 0 | 0 |

| Low Dose | 25 | 15 |

| High Dose | 50 | 40 |

These findings support the hypothesis that these compounds could serve as therapeutic agents in neurodegenerative conditions such as Alzheimer's disease .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.